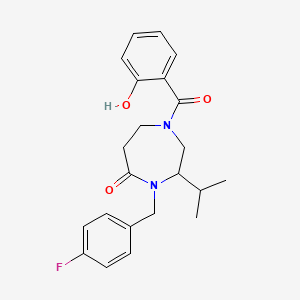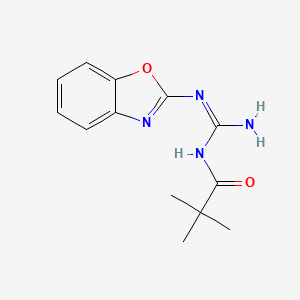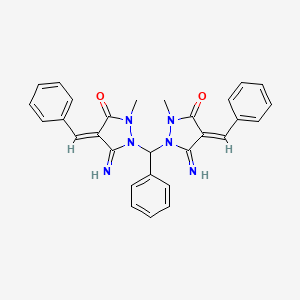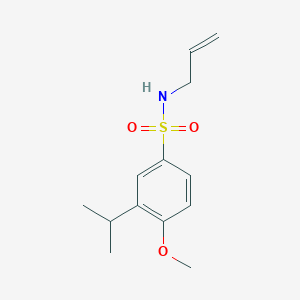![molecular formula C23H30N2O3 B5384119 3-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5384119.png)
3-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)bicyclo[222]octane-2-carboxylic acid is a complex organic compound that features a bicyclo[222]octane core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps. One common approach is to start with the bicyclo[2.2.2]octane core, which can be synthesized through a Diels-Alder reaction.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel materials .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. The bicyclo[2.2.2]octane core provides a rigid framework that can enhance binding affinity and selectivity .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of drugs targeting central nervous system disorders and infectious diseases .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties .
Mechanism of Action
The mechanism of action of 3-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site and blocking substrate access. The piperazine moiety can interact with various receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cubane: Another rigid, cage-like structure used in medicinal chemistry.
Bicyclo[1.1.1]pentane: A smaller cage structure with similar applications in drug design.
Pyrrolidine: A five-membered nitrogen-containing ring used in various bioactive compounds.
Uniqueness
3-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its combination of a bicyclo[2.2.2]octane core with a piperazine and phenylprop-2-en-1-yl group. This structure provides a balance of rigidity and flexibility, making it a versatile scaffold for drug development and materials science .
Properties
IUPAC Name |
3-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c26-22(20-18-8-10-19(11-9-18)21(20)23(27)28)25-15-13-24(14-16-25)12-4-7-17-5-2-1-3-6-17/h1-7,18-21H,8-16H2,(H,27,28)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXBTQPXCGPQEY-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(5-methyl-1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5384053.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5384061.png)
![4-{[(4-methoxy-3-methylphenyl)acetyl]amino}benzamide](/img/structure/B5384069.png)

![N-{2-[2-(2-pyrazinyl)-1,3-thiazol-4-yl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5384083.png)

![2-[(1-naphthylmethyl)amino]ethanol hydrochloride](/img/structure/B5384093.png)
![7-fluoro-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5384094.png)
![3-{[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-YL]sulfanyl}propanoic acid](/img/structure/B5384105.png)

![(3aR*,7aS*)-2-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5384127.png)
![4-(5-ethyl-2-methylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5384149.png)
